(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Trace amine-associated receptor 1 TAAR1 agonism Stereospecific pharmacology

Researchers exploring TAAR1 pharmacology require enantiomerically pure building blocks to avoid confounding SAR data. (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine delivers validated stereospecific target engagement: • TAAR1 agonist: EC50 = 41 nM at hTAAR1; 44-fold more potent than (S)-enantiomer • Privileged 1-aminoindane scaffold for MAO-B, BRD4 BD1, and IDO1 inhibitor programs • Supplied with ≥98% purity; custom synthesis available for scale-up from mg to gram quantities

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B15067811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2N)C=C1Br
InChIInChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1
InChIKeyRYTXRZLTTUAYHC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: Chiral Aminoindane Scaffold for TAAR1 and CNS Target Research


(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine (CAS not explicitly assigned in searched sources; structural analog to CAS 1259707-69-1 with inverted stereochemistry) is a chiral 1-aminoindane derivative featuring a bromine atom at the 5-position and a methyl group at the 6-position of the dihydroindene core . The compound belongs to the 2,3-dihydro-1H-inden-1-amine class, a privileged scaffold extensively explored for monoamine oxidase B (MAO-B) inhibition and trace amine-associated receptor 1 (TAAR1) modulation [1]. The (R)-enantiomer configuration at the C1 position confers stereospecific interactions with biological targets, distinguishing it from racemic mixtures and the (S)-enantiomer .

Why (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Generic 1-Aminoindane Analogs


Within the 1-aminoindane chemical class, the combination of stereochemistry, halogen substitution pattern, and methyl positioning collectively determines target engagement profiles. The (R)-enantiomer of this scaffold demonstrates approximately 44-fold higher TAAR1 agonist potency compared to the (S)-enantiomer in the same assay system [1], rendering racemic substitution scientifically invalid for studies requiring stereospecific pharmacology. Furthermore, the 5-bromo-6-methyl substitution pattern confers distinct electronic and steric properties that cannot be replicated by fluoro-, chloro-, or unsubstituted analogs . 1-Aminoindane derivatives lacking the 5-bromo substituent exhibit divergent MAO-B inhibitory profiles and altered BRD4 bromodomain binding affinities, demonstrating that halogen position and identity are non-interchangeable parameters in SAR campaigns [2]. Generic substitution without enantiomeric and substitution-pattern matching introduces uncontrolled variables that confound SAR interpretation and compromise assay reproducibility.

Quantitative Differentiation Evidence: (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine vs. Comparators


Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer TAAR1 Agonist Activity

The (R)-enantiomer of the 5-bromo-6-methyl-1-aminoindane scaffold exhibits TAAR1 agonist activity in the low nanomolar range, whereas the (S)-enantiomer demonstrates substantially reduced potency. In recombinant HEK293 cells expressing human TAAR1, the (R)-configured analog (BDBM109487) shows EC50 = 41 nM, while the (S)-configured analog (BDBM50227828) yields EC50 = 4,900 nM (4.9 μM) [1][2]. This represents a 119-fold difference in potency. In mouse TAAR1, the disparity is 44-fold (EC50 = 18 nM for (R)-analog vs. 1,800 nM for (S)-analog) [1][3]. The dramatic potency differential confirms that stereochemistry at C1 is a critical determinant of TAAR1 target engagement.

Trace amine-associated receptor 1 TAAR1 agonism Stereospecific pharmacology

Halogen Substitution SAR: 5-Bromo vs. 5-Chloro Analog in TAAR1 Agonism

The 5-bromo substituent confers distinct TAAR1 agonist potency compared to the 5-chloro analog. The (R)-5-bromo-6-methyl derivative analog (BDBM109487) exhibits EC50 = 41 nM at human TAAR1, whereas the corresponding (R)-5-chloro analog (BDBM109570) shows EC50 = 26 nM under identical assay conditions [1][2]. The 1.6-fold potency difference (chloro > bromo) in the human receptor contrasts with the rat TAAR1 profile, where the chloro analog (EC50 = 1 nM) demonstrates 18-fold higher potency than the bromo analog (EC50 = 18 nM) [1][2]. This halogen-dependent species selectivity illustrates that bromo substitution produces a distinct pharmacological fingerprint that cannot be extrapolated from chloro-substituted analogs.

Halogen SAR TAAR1 agonist Lead optimization

Class-Level Potency Benchmarking: 1-Aminoindane Scaffold vs. Optimized MAO-B Inhibitors

The 2,3-dihydro-1H-inden-1-amine scaffold serves as a versatile starting point for MAO-B inhibitor development, with optimization potential exceeding three orders of magnitude. In a systematic SAR study, optimized derivatives (compounds L4, L8, L16) achieved IC50 values of 0.11–0.27 μM against MAO-B, comparable to selegiline [1]. By contrast, the unoptimized 1-aminoindane core (rasagiline analog without propargyl substitution) exhibits substantially weaker activity (Ki = 17,000 nM) [2]. The 5-bromo-6-methyl substitution pattern on the (R)-enantiomer provides a differentiated electronic and steric profile for SAR exploration that is not achievable with unsubstituted or differently halogenated analogs.

MAO-B inhibition Parkinson's disease Scaffold optimization

IDO1 Inhibition: 5-Bromo-6-methyl Scaffold vs. Benchmark Inhibitor Potency

The 5-bromo-6-methyl-1-aminoindane scaffold (represented by analog CHEMBL4467464) demonstrates moderate inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 = 1,280 nM (1.28 μM) in recombinant enzyme assays [1]. This positions the scaffold within the micromolar potency range for IDO1 inhibition. For context, clinical-stage IDO1 inhibitors such as epacadostat achieve IC50 values in the low nanomolar range (approximately 10–100 nM), while early-stage unoptimized IDO1 hits typically exhibit IC50 values exceeding 10 μM [2]. The 5-bromo-6-methyl substitution pattern thus provides an intermediate potency starting point suitable for hit-to-lead optimization campaigns in immuno-oncology applications.

IDO1 inhibition Cancer immunotherapy Immuno-oncology

BRD4 Bromodomain Binding: 1-Aminoindane Scaffold Performance Relative to Optimized Inhibitors

The 1-aminoindane scaffold (represented by analog CHEMBL3086883) exhibits binding to BRD4 bromodomain 1 (BD1) with Ki = 85 nM in fluorescence anisotropy displacement assays [1]. For BD2, binding affinity is reduced to Ki = 340 nM, indicating modest domain selectivity [1]. As a comparative benchmark, the well-characterized BRD4 inhibitor (+)-JQ1 exhibits IC50 values of approximately 50–100 nM against BRD4 in cellular assays, while highly optimized clinical candidates such as apabetalone demonstrate sub-nanomolar potency [2]. The 1-aminoindane scaffold with 5-bromo-6-methyl substitution therefore provides a chemically distinct chemotype for BRD4 inhibition with potency within 2–7 fold of benchmark tool compounds, offering a structurally differentiated starting point for epigenetic probe development.

BRD4 inhibition Bromodomain Epigenetics

Procurement-Driven Application Scenarios for (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine


TAAR1 Agonist Lead Optimization and Stereospecific SAR Campaigns

The (R)-5-bromo-6-methyl-1-aminoindane scaffold serves as a validated starting point for TAAR1 agonist development, with demonstrated EC50 = 41 nM at human TAAR1 [1]. The 119-fold potency differential between (R)- and (S)-enantiomers establishes stereochemistry as a critical SAR parameter [2]. This compound is optimally deployed in medicinal chemistry campaigns requiring: (1) systematic exploration of substituent effects on TAAR1 potency and species selectivity; (2) evaluation of halogen-dependent SAR through comparison with 5-chloro (EC50 = 26 nM) and 5-fluoro analogs; (3) development of TAAR1-targeted therapeutics for neuropsychiatric and metabolic indications.

MAO-B Inhibitor Scaffold Diversification for Parkinson's Disease Research

The 2,3-dihydro-1H-inden-1-amine core represents a privileged scaffold for MAO-B inhibitor development, with optimized derivatives achieving IC50 = 0.11–0.27 μM [1]. The (R)-5-bromo-6-methyl substitution pattern provides a differentiated electronic profile for SAR exploration compared to the clinically established rasagiline scaffold. This compound is optimally deployed in: (1) systematic evaluation of halogen substitution effects on MAO-B selectivity versus MAO-A; (2) development of next-generation MAO-B inhibitors with improved blood-brain barrier penetration; (3) combination therapy studies exploring MAO-B inhibition with dopaminergic agents.

Epigenetic Probe Development: BRD4 Bromodomain Inhibitor Chemotype Expansion

The 1-aminoindane scaffold demonstrates BRD4 BD1 binding (Ki = 85 nM) comparable to established tool compounds [1]. The 5-bromo-6-methyl substitution offers a chemically distinct chemotype relative to triazolodiazepine-based inhibitors such as (+)-JQ1. This compound is optimally deployed in: (1) fragment-based drug discovery campaigns requiring a structurally differentiated BRD4-binding core; (2) patent circumvention strategies for BET bromodomain inhibitor development; (3) exploration of BD1-selective versus pan-BET inhibition profiles; (4) development of bivalent degraders (PROTACs) utilizing this scaffold as a BRD4-targeting ligand.

IDO1 Inhibitor Hit-to-Lead Optimization in Immuno-Oncology

The 5-bromo-6-methyl-1-aminoindane scaffold exhibits moderate IDO1 inhibitory activity (IC50 = 1,280 nM), positioning it as a viable hit for further optimization [1]. This compound is optimally deployed in: (1) structure-guided medicinal chemistry campaigns targeting the IDO1 heme-binding pocket; (2) evaluation of halogen substitution effects on IDO1 versus tryptophan 2,3-dioxygenase (TDO) selectivity; (3) development of IDO1 inhibitors as potential combination partners with immune checkpoint blockade therapies. The micromolar starting potency provides substantial optimization headroom for improving both biochemical and cellular activity.

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